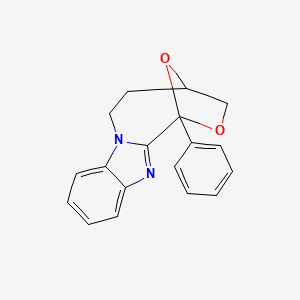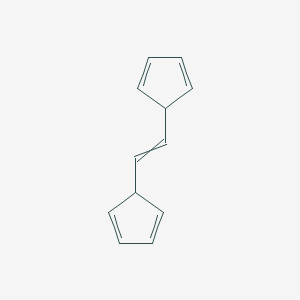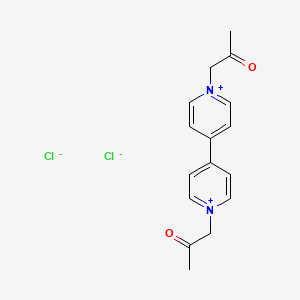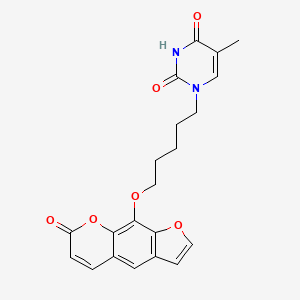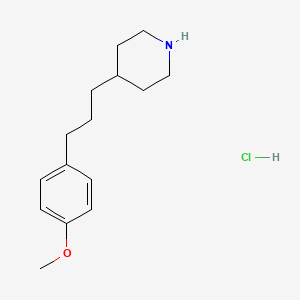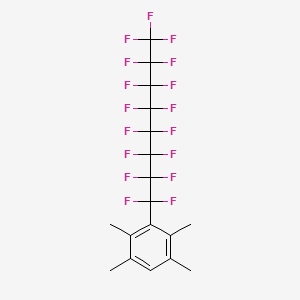
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is a fluorinated aromatic compound characterized by the presence of a heptadecafluorooctyl group attached to a tetramethylbenzene ring. This compound is notable for its unique chemical properties, which include high thermal stability, hydrophobicity, and resistance to chemical degradation. These properties make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1,2,4,5-tetramethylbenzene and heptadecafluorooctyl iodide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis of the fluorinated compound. A common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to attach the heptadecafluorooctyl group to the tetramethylbenzene ring.
Catalysts and Solvents: Palladium catalysts, such as palladium acetate, are used along with phosphine ligands. Solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene can undergo various chemical reactions, including:
Substitution Reactions: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the fluorinated group provides significant resistance to these reactions.
Coupling Reactions: The heptadecafluorooctyl group can be further functionalized through coupling reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration of the aromatic ring would yield nitro derivatives, while oxidation could lead to the formation of carboxylic acids.
Aplicaciones Científicas De Investigación
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of advanced materials and fluorinated compounds.
Biology: Employed in the development of fluorinated probes for imaging and diagnostic purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of high-performance coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of 3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is primarily related to its hydrophobic and fluorinated nature. The compound interacts with molecular targets through hydrophobic interactions and van der Waals forces. These interactions can influence the behavior of biological membranes, proteins, and other macromolecules, making it useful in various applications.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Heptadecafluorooctyl)aniline
- 4-(Heptadecafluorooctyl)aniline
- Heptafluorobutyric anhydride
- 12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,19-Heptadecafluorononadecanethiol
Uniqueness
3-(Heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene is unique due to its specific combination of a highly fluorinated alkyl chain and a tetramethyl-substituted aromatic ring. This combination imparts exceptional thermal stability, chemical resistance, and hydrophobicity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
80790-96-1 |
|---|---|
Fórmula molecular |
C18H13F17 |
Peso molecular |
552.3 g/mol |
Nombre IUPAC |
3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1,2,4,5-tetramethylbenzene |
InChI |
InChI=1S/C18H13F17/c1-6-5-7(2)9(4)10(8(6)3)11(19,20)12(21,22)13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)18(33,34)35/h5H,1-4H3 |
Clave InChI |
ZOGQTAVALQSFND-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1C)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


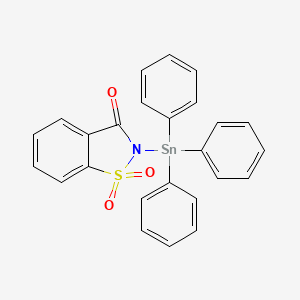
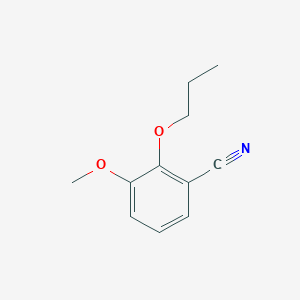
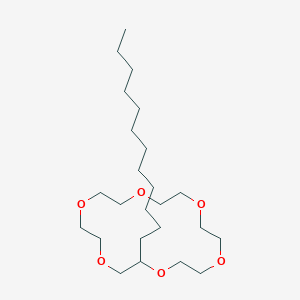

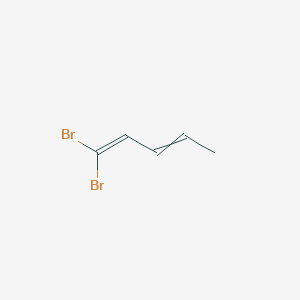
![Methyl bicyclo[2.2.0]hexane-1-carboxylate](/img/structure/B14433758.png)
![3-Methyl-1,2-dihydropyrido[3,4-e][1,2,4]triazine](/img/structure/B14433770.png)
